

3-O-Methyl-D-glucose-13C stability and storage conditions

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucose-13C

Cat. No.: B12399043

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An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the stability and storage of **3-O-Methyl-D-glucose-13C**, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **3-O-Methyl-D-glucose-13C**?

For optimal stability, the solid form of **3-O-Methyl-D-glucose-13C** should be stored at room temperature in a location protected from light and moisture.[\[1\]](#)[\[2\]](#) Some suppliers may recommend storage at -20°C for the powdered form.[\[3\]](#) It is crucial to check the supplier's specific recommendations. The compound is stable when stored under these recommended conditions.[\[4\]](#)

Q2: How should I store stock solutions of **3-O-Methyl-D-glucose-13C**?

To ensure the long-term stability of stock solutions, it is best to prepare aliquots in single-use vials to avoid repeated freeze-thaw cycles.[\[5\]](#) These aliquots should be stored frozen and protected from light.[\[5\]](#)

Storage Temperature	Recommended Duration
-80°C	Up to 6 months[5]
-20°C	Up to 1 month[5]
4°C (Refrigerated)	A few days for short-term use[5]

Q3: Is **3-O-Methyl-D-glucose-13C** sensitive to any particular conditions?

Yes, the compound should be protected from light and moisture.[1][2] It is also incompatible with strong oxidizing agents.[4] When heated, it can decompose to produce carbon oxides (CO, CO₂).[4] Autoclaving glucose solutions can lead to slight degradation.[5]

Q4: What is the metabolic stability of **3-O-Methyl-D-glucose-13C** in vivo?

3-O-Methyl-D-glucose is known for its high metabolic stability.[6][7] It is not readily phosphorylated by brain homogenates.[6][7] Studies in rats have shown that after 60 minutes of administration, the vast majority of the compound remains unmetabolized in key tissues.[6][7]

Tissue	Percentage Recovered as Unmetabolized (after 60 min)
Brain	97-100%[6][7]
Plasma	>99%[6][7]
Heart	>90%[6][7]
Liver	>90%[6][7]

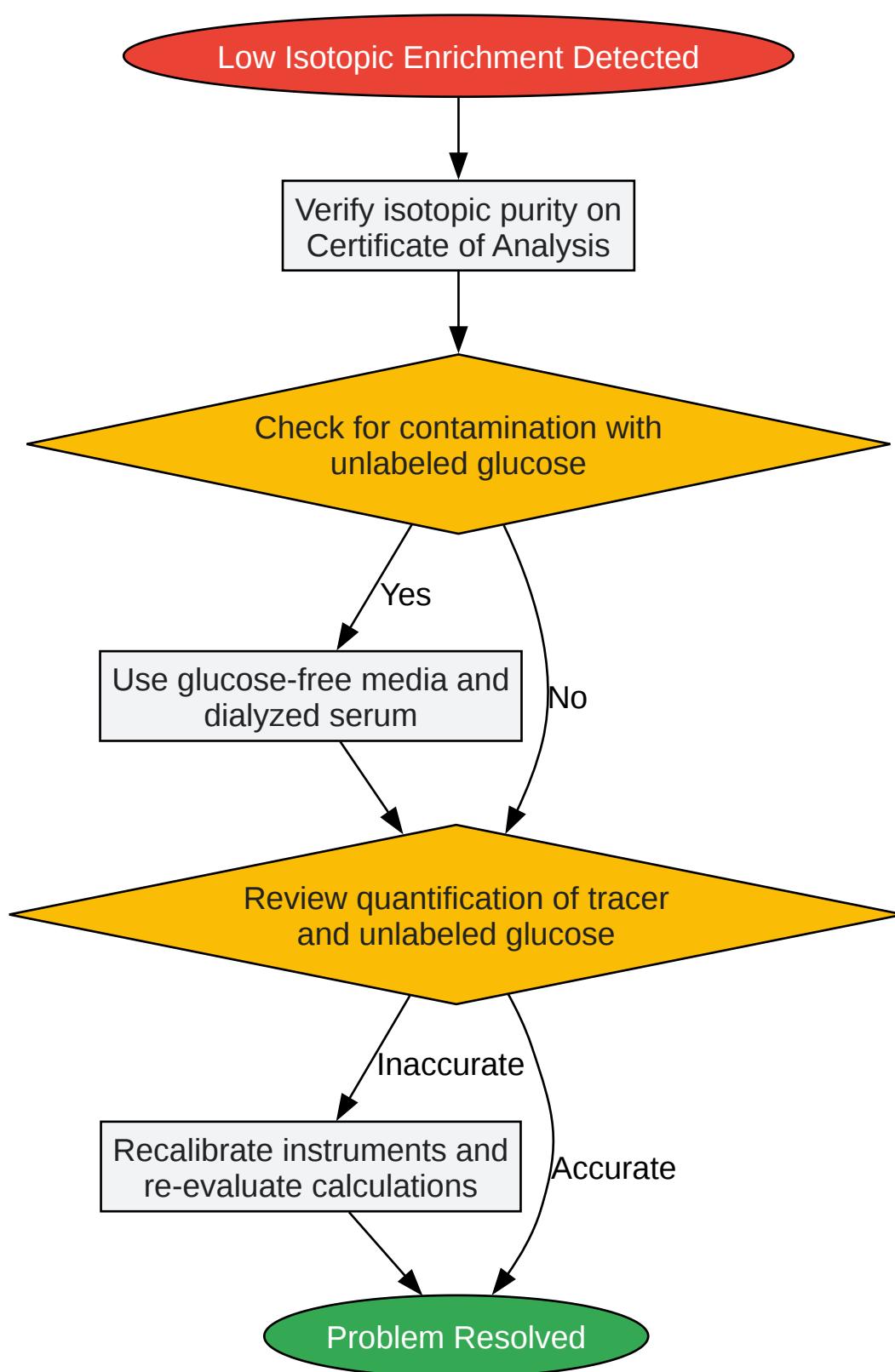
While largely stable, small amounts (1-7%) can be converted to acidic products in the brain, heart, and liver.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using **3-O-Methyl-D-glucose-13C**.

Issue 1: Lower than expected isotopic enrichment in my sample.

This is a frequent issue in tracer experiments. The workflow below can help diagnose the potential cause.

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Caption: Troubleshooting workflow for low isotopic enrichment.

Issue 2: Unexpected peaks appear in my mass spectrometry (MS) analysis.

Unexpected peaks can confound data analysis. They may originate from the tracer stock solution or other experimental sources.

- Potential Cause: The peaks could be due to chemical impurities in the stock solution or degradation products that have formed during storage.[5]
- Troubleshooting Step: Run a sample of your **3-O-Methyl-D-glucose-13C** stock solution alone using the same analytical method.
 - If the unexpected peaks are present, the issue lies with your stock solution. Consider using a fresh vial or solution.
 - If the peaks are absent, the source of contamination is likely elsewhere in your experimental workflow (e.g., reagents, sample preparation).[5]

Issue 3: My experimental results are inconsistent between batches.

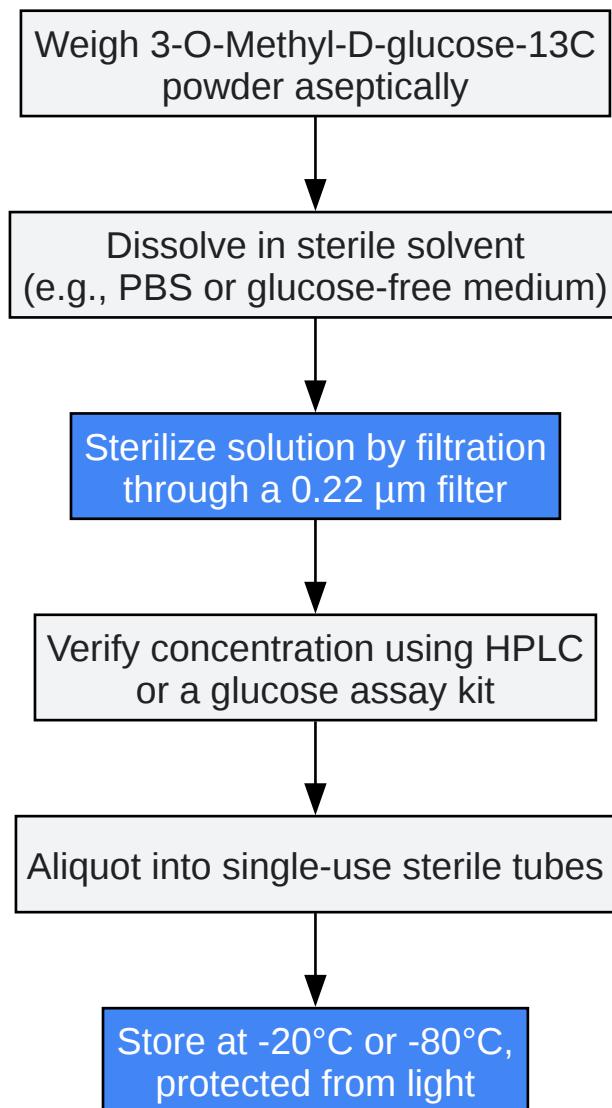
Inconsistency can often be traced back to the handling and storage of the tracer.

- Potential Cause: Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.[5]
- Troubleshooting Steps:
 - Storage: Ensure stock solutions are aliquoted, stored at -80°C for long-term use, and protected from light.[5]
 - Handling: Avoid leaving stock solutions at room temperature for extended periods.
 - Concentration Verification: Verify the concentration of your stock solution before use with an analytical technique like High-Performance Liquid Chromatography (HPLC).[5]

Experimental Protocols

Protocol 1: Preparation and Sterilization of a **3-O-Methyl-D-glucose-13C** Stock Solution for Cell Culture

This protocol describes how to prepare a sterile stock solution for use in metabolic flux analysis experiments.



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Caption: Workflow for preparing a sterile stock solution.

Methodology:

- Weighing: In a sterile environment, such as a laminar flow hood, weigh the required amount of **3-O-Methyl-D-glucose-13C** powder.

- Dissolution: Dissolve the powder in a sterile, appropriate solvent like phosphate-buffered saline (PBS) or glucose-free cell culture medium to the desired stock concentration.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][8] Autoclaving is not recommended as it can cause degradation.[5]
- Concentration Verification (Optional but Recommended): The concentration of the stock solution can be confirmed using HPLC with a refractive index detector or by using a commercial glucose assay kit.[5]
- Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile tubes. Store these aliquots at -20°C (for up to one month) or -80°C (for up to six months), ensuring they are protected from light.[5]

Protocol 2: In Vivo Administration via Tail Vein Injection in Mice

This protocol is adapted from tracer studies in mouse tumor xenografts and is suitable for assessing metabolic flux in vivo.[9]

Methodology:

- Tracer Preparation: Prepare the **3-O-Methyl-D-glucose-13C** solution in sterile PBS or saline. A typical concentration for bolus injections is 25% (w/v).[9] The solution must be passed through a 0.2 µm sterile filter.[9]
- Animal Handling: Anesthetize the mouse using an appropriate and approved method.
- Injection Procedure:
 - For a bolus injection, a common procedure involves injecting a specific volume (e.g., 80 µl of a 25% solution) via the lateral tail vein.[9]
 - To achieve higher isotopic enrichment over longer periods, repeated bolus injections can be administered at set intervals (e.g., every 15 minutes for a total of three injections).[9]
- Sample Collection:

- Collect blood samples at designated time points post-injection (e.g., immediately after the first injection and at the time of necropsy) to monitor tracer levels in the circulation.[9]
- At the experimental endpoint, euthanize the mouse and harvest tissues of interest. Tissues should be flash-frozen immediately in liquid nitrogen to quench metabolic activity. [9]
- Sample Processing: Process the collected plasma and tissue samples for analysis by techniques such as GC-MS, LC-MS, or NMR to determine isotopic enrichment in various metabolites.

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